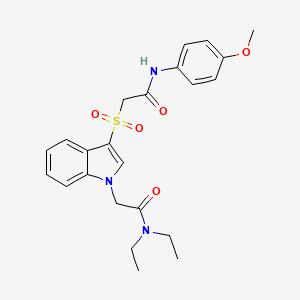

N,N-diethyl-2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

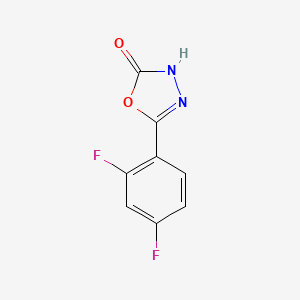

Overview

Description

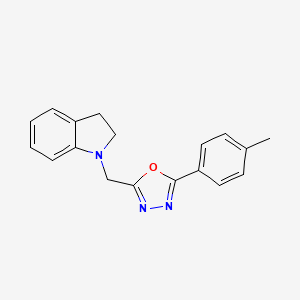

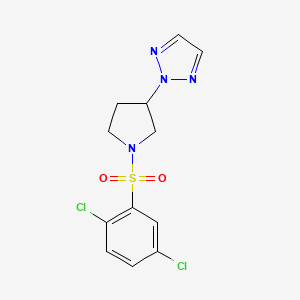

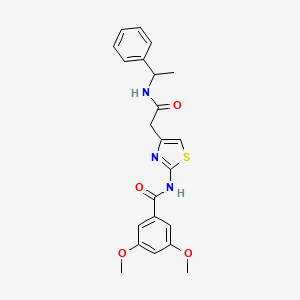

“N,N-diethyl-2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide” is a complex organic compound . It has a molecular formula of C13H19NO2 and an average mass of 221.296 Da .

Synthesis Analysis

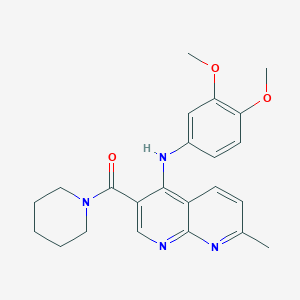

The synthesis of similar compounds often involves a multi-step process . For instance, a four-step synthesis process was used to create a number of novel 4-aminoquinazoline derivatives . The key intermediates were prepared by a nucleophilic substitution reaction between a chlorinated compound and substituted anilines . The intermediates were then hydrolyzed with ammonia, followed by an amidation step to yield the target compounds .Molecular Structure Analysis

The molecular structure of this compound can be characterized by IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .Chemical Reactions Analysis

Cyanoacetamides, which are related to the compound , are polyfunctional compounds possessing both electrophilic and nucleophilic properties . They are extensively used as reactants to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N,N-Diethyl-2-(4-methoxyphenyl)acetamide”, include a boiling point of 335.14°C and a melting point of 100.90°C .Scientific Research Applications

Synthesis and Characterization

The compound’s synthesis involves a four-step process. Initially, commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate is chlorinated to form 6-acetoxy-4-chloro-7-methoxyquinazoline. Subsequently, nucleophilic substitution reactions yield 7-methoxy-4-(substituted aniline) quinazoline-6-acetate derivatives . The synthesized compounds are characterized using IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction.

Biological Activity

The compound exhibits potential antitumor activity against the MKN45 cell line. Notably, two derivatives demonstrate inhibitory activity surpassing that of Gefitinib, a well-known positive control . This suggests promising applications in cancer research.

Quinazoline Skeleton and EGFR Inhibition

Quinazoline-containing compounds have diverse biological activities, including antitumor effects. EGFR-TKIs (epidermal growth factor receptor tyrosine kinase inhibitors) like Gefitinib, Erlotinib, and Afatinib are examples of clinically used quinazoline-based drugs. The compound’s structural features may contribute to its antitumor potential .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, compounds with a quinazoline skeleton, which is present in this compound, have been found to demonstrate a variety of biological activities, including antitumor activity . For example, 4-arylamino-quinazoline suppressed tumor cells growth by highly selective inhibition of EGFR phosphorylation .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For instance, the synthesized compounds in a similar study exhibited remarkable inhibitory activity against the MKN45 cell line . This suggests potential applications in the development of new chemotherapeutic agents .

properties

IUPAC Name |

N,N-diethyl-2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S/c1-4-25(5-2)23(28)15-26-14-21(19-8-6-7-9-20(19)26)32(29,30)16-22(27)24-17-10-12-18(31-3)13-11-17/h6-14H,4-5,15-16H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVOLQLCMYPHTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2699699.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2699700.png)

![N-(4-bromophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2699701.png)

![3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]chromen-2-one](/img/structure/B2699703.png)

![3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2699706.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B2699715.png)

![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B2699720.png)